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molecular formula C12H12O2 B8348186 2,3,5,6,7,8-Hexahydronaphtho[2,3-b]furan-5-one

2,3,5,6,7,8-Hexahydronaphtho[2,3-b]furan-5-one

Cat. No. B8348186
M. Wt: 188.22 g/mol
InChI Key: UPLMJDIRMLDPAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04885373

Procedure details

30 g of the compound of Example 16 are dissolved in 130 ml of acetic acid and 32 ml of propionic acid, and then cooled to between 0° and 5° C. A solution of Jones's reagent is added, the temperature being maintained at approximately 5° C. The mixture, maintained for one hour at this temperature, is concentrated under vacuum and then taken up with sodium bicarbonate solution in the presence of ether. After filtration, the ether phase is decanted and washed with saturated sodium chloride solution to obtain, after evaporation and drying, an oil which crystallizes.
Name
compound
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][C:3]2[CH:6]=[C:7]3[C:12](=[CH:13][C:2]1=2)[CH2:11][CH2:10][CH2:9][CH2:8]3.C(O)(=[O:16])C>C(O)(=O)CC>[O:1]1[CH2:5][CH2:4][C:3]2[CH:6]=[C:7]3[C:12](=[CH:13][C:2]1=2)[CH2:11][CH2:10][CH2:9][C:8]3=[O:16]

Inputs

Step One
Name
compound
Quantity
30 g
Type
reactant
Smiles
O1C2=C(CC1)C=C1CCCCC1=C2
Name
Quantity
130 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
32 mL
Type
solvent
Smiles
C(CC)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A solution of Jones's reagent is added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture, maintained for one hour at this temperature
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the ether phase is decanted
WASH
Type
WASH
Details
washed with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
after evaporation
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
an oil which crystallizes

Outcomes

Product
Name
Type
Smiles
O1C2=C(CC1)C=C1C(CCCC1=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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